B1574710 TTP607

TTP607

Cat. No.: B1574710
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTP607 is a small-molecule pan-Aurora kinase inhibitor that selectively binds to and inhibits Aurora kinases A, B, and C . These serine/threonine kinases are overexpressed in numerous cancers and play critical roles in mitotic spindle assembly, chromosome segregation, and cell proliferation. By disrupting these processes, this compound exhibits antineoplastic activity, particularly in tumor cells with Aurora kinase overexpression. A Phase I clinical trial (NCT01071941) has evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid malignancies, though efficacy data remain preliminary .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TTP607;  TTP-607;  TTP 607.

Origin of Product

United States

Comparison with Similar Compounds

Target Specificity and Mechanism

Compound Target Specificity Key Mechanism
This compound Pan-Aurora (A/B/C) Broad inhibition disrupts mitotic spindle formation and chromosomal segregation
VX-680 (Tozasertib) Pan-Aurora Potent inhibition of Aurora A/B; associated with QT prolongation in trials
Alisertib (MLN8237) Aurora A-selective Selective Aurora A blockade induces mitotic arrest in lymphoma models
Danusertib Aurora B/C Targets Aurora B for cytokinesis disruption; active in CML and prostate cancer

Clinical Development and Efficacy

Compound Development Stage Notable Clinical Findings
This compound Phase I Dose escalation ongoing; pharmacokinetic data collected
VX-680 Phase II Activity in leukemia and solid tumors; halted due to toxicity
Alisertib Approved (NHL) FDA-approved for relapsed peripheral T-cell lymphoma
Danusertib Phase II Partial responses in prostate cancer; hypertension as a key toxicity

Key Differentiators of this compound

  • Pan-Inhibition vs. Selectivity : Unlike Aurora A-selective agents (e.g., alisertib) or Aurora B/C inhibitors (e.g., danusertib), this compound’s pan-inhibition may address tumors dependent on multiple Aurora kinases. However, this broader activity could increase off-target risks .
  • Early-Stage Development : this compound lags behind approved agents like alisertib, with Phase I data focusing on pharmacokinetics rather than efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.